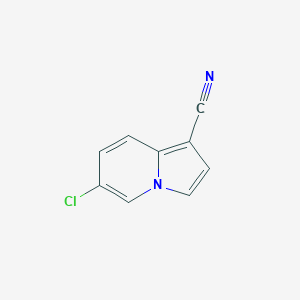
6-chloro-1-Indolizinecarbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Chloro-1-Indolizinecarbonitrile is a heterocyclic compound that belongs to the indolizine family. Indolizines are known for their diverse biological activities and are often used as building blocks in the synthesis of various pharmaceuticals and agrochemicals. The presence of a chloro group and a nitrile group in the structure of this compound makes it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Chloro-1-Indolizinecarbonitrile typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 1-cyanocyclopropane-1-carboxylic acid with a base and iodine, which leads to the formation of the indolizine ring . The reaction conditions, such as solvent polarity and steric hindrances, play a crucial role in the stability and yield of the product.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 6-Chloro-1-Indolizinecarbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agents used.
Reduction: Reduction reactions can lead to the formation of amines or other reduced forms of the compound.
Substitution: The chloro group in this compound can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield indolizine-2-carboxylic acids, while reduction can produce indolizine-1-amines.
Scientific Research Applications
6-Chloro-1-Indolizinecarbonitrile has a wide range of applications in scientific research, including:
Chemistry: It serves as a key intermediate in the synthesis of various heterocyclic compounds and natural product analogs.
Biology: The compound is used in the development of bioactive molecules with potential therapeutic applications.
Industry: The compound is utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 6-Chloro-1-Indolizinecarbonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to desired biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation or viral replication .
Comparison with Similar Compounds
Indole: A structurally related compound with a wide range of biological activities.
Indolizine: The parent compound of 6-Chloro-1-Indolizinecarbonitrile, known for its diverse chemical reactivity.
1-Cyanocyclopropane-1-carboxylic acid: A precursor used in the synthesis of this compound.
Uniqueness: this compound is unique due to the presence of both a chloro and a nitrile group, which enhances its reactivity and versatility in organic synthesis. Its ability to undergo various chemical transformations makes it a valuable intermediate in the development of new pharmaceuticals and agrochemicals.
Properties
Molecular Formula |
C9H5ClN2 |
|---|---|
Molecular Weight |
176.60 g/mol |
IUPAC Name |
6-chloroindolizine-1-carbonitrile |
InChI |
InChI=1S/C9H5ClN2/c10-8-1-2-9-7(5-11)3-4-12(9)6-8/h1-4,6H |
InChI Key |
INIPTMHVGODLBV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CN2C=C1Cl)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



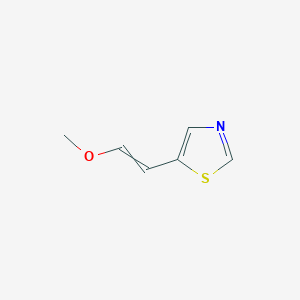
![6-Iodothieno[3,2-b]pyridine](/img/structure/B11718094.png)
![7-Chloro-3-methylbenzo[d]isoxazole](/img/structure/B11718105.png)
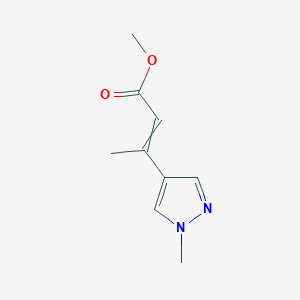
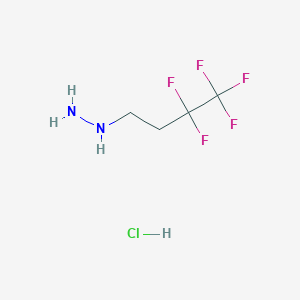

![4-[(1E)-1-(methoxyimino)ethyl]-2-methylphenol](/img/structure/B11718125.png)
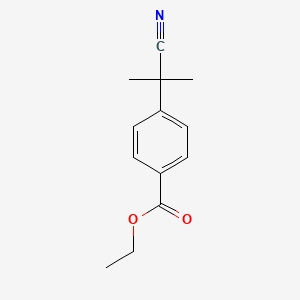
![N-[(1R,2S)-2-phenylcyclopropyl]piperidin-4-amine hydrochloride](/img/structure/B11718130.png)
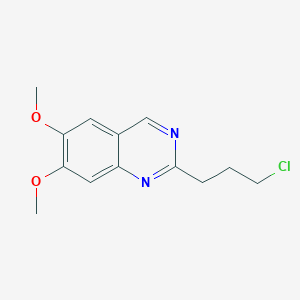
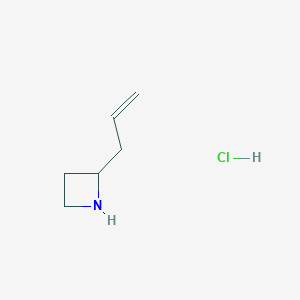
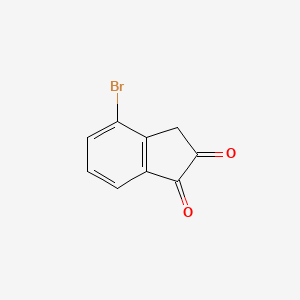
![Methyl 6-bromoimidazo[1,2-a]pyridine-5-carboxylate](/img/structure/B11718176.png)
